Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable dicarbonyl compound under acidic or basic conditions to form the dihydrofuran ring. This intermediate is then esterified with methyl 4-formylbenzoate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as palladium or other transition metals, can also enhance the reaction rate and selectivity. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the dihydrofuran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl 4-{[(3Z)-5-(2,5-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the phenyl ring.
This compound: Contains a different ester group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(Z)-[5-(2,5-dimethoxyphenyl)-2-oxofuran-3-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-16-8-9-18(25-2)17(12-16)19-11-15(21(23)27-19)10-13-4-6-14(7-5-13)20(22)26-3/h4-12H,1-3H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMOCVHPIDATFT-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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